rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis
Description
Properties
CAS No. |
7480-36-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m1/s1 |
InChI Key |
NBUGQUVHXNWCTQ-ZJUUUORDSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Stereoselective Ring-Opening Strategies
The epoxidation of 1,4-dihydronaphthalene derivatives serves as a foundational step for constructing the tetrahydronaphthalenol core. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, meso-1a,2,7,7a-tetrahydro-naphtho[2,3-b]oxirene forms quantitatively . Subsequent ring-opening with a cobalt-salen catalyst and benzoate introduces stereochemical control, yielding enantiomerically enriched diols. For example, (2R,3R)-(3-hydroxy-1,2,3,4-tetrahydronaphthalene-2-yl)(phenyl)methanone (12) was synthesized in 66% yield via this method . The cis configuration arises from the syn-addition of water during epoxide opening, with the cobalt complex dictating facial selectivity.
Amino Azidation of Alkenes
Iron-catalyzed amino azidation provides direct access to β-amino azides, which are precursors to target amines. Using Fe(OTf)₂ in methanol, alkenes undergo regioselective addition of amine and azide groups . While disubstituted alkenes exhibit no diastereoselectivity, cyclic systems like 1,2-dihydronaphthalene favor cis-addition due to steric constraints. For instance, rac-(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-amine (2l) was prepared in 31% yield after column chromatography . Hydrogenation of the azide group (e.g., using Pd/C or Staudinger conditions) converts intermediates to the desired primary amine.
Domino-Wacker-Mizoroki-Heck Cyclization
Palladium-mediated domino reactions enable simultaneous C–O and C–N bond formation. Substrates like cis-tetrahydrofuran-3,4-diol derivatives react with methyl acrylate in the presence of Pd(OTFA)₂ and p-benzoquinone, forming 1,4-dioxanes in 33–77% yields . Adapting this to amino alcohol synthesis involves substituting acrylate with ammonia equivalents. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OTFA)₂ | <70% at <3 mol% |
| Oxidant | p-Benzoquinone (1.1 eq) | Essential for Pd(II) regeneration |
| Solvent | CH₂Cl₂ | Maximizes cyclization efficiency |
Sharpless Asymmetric Dihydroxylation
Applying Sharpless conditions to indene derivatives installs vicinal diols with >95% enantiomeric excess . Protecting the diol as a TBS ether followed by azide displacement introduces the amino group. For example, tert-butyl 3-(2-amino-1-methoxyethyl)-1H-indole-1-carboxylate (2k-OMe) was synthesized via this route, though yields remain modest (40–50% over two steps) .
Carbamate Protection-Deprotection Sequences
Intermediate amines are often stabilized as carbamates. Reaction of rac-(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-amine (2l) with ethyl chloroformate in DCM yields rac-ethyl ((1R,2S)-1-azido-2,3-dihydro-1H-inden-2-yl)carbamate (2l-CO2Et) in 31% yield . Acidic hydrolysis (e.g., HCl/MeOH) cleaves the carbamate, liberating the free amine.
Spectroscopic Characterization
Critical NMR data for intermediates include:
-
rac-(1R,2S)-1-Azido-2,3-dihydro-1H-inden-2-amine (2l) : ¹H NMR (400 MHz, CDCl₃) δ 7.41–7.26 (m, 4H), 4.21 (d, J = 7.6 Hz, 1H), 3.08 (m, 1H) .
-
tert-Butyl 2-hydroxycyclohexylcarbamate : ¹³C NMR (125 MHz, CDCl₃) δ 156.2 (C=O), 79.1 (C(CH₃)₃), 48.3 (N–C) .
Diastereoselectivity Control
Cis-selectivity in amino alcohol formation depends on:
-
Alkene geometry : (E)-alkenes favor trans-azidoamines, while (Z)-isomers yield cis-products .
-
Catalyst system : Fe(OTf)₂ promotes anti-addition, whereas Pd catalysts enable syn-cyclization .
-
Solvent polarity : Methanol enhances Fe-catalyzed reaction rates but reduces diastereoselectivity by 15% compared to DCM .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
Applications in Scientific Research
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis has a broad spectrum of applications:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique stereochemistry allows chemists to explore stereochemical effects in reactions.
Biology
In biological research, this compound is utilized to study:
- Enzyme Interactions: Investigating how the compound interacts with various enzymes can provide insights into metabolic pathways.
- Receptor Binding: Understanding its binding affinity can shed light on its potential therapeutic uses.
Industry
In industrial applications, it is used in the production of specialty chemicals and materials due to its structural properties and reactivity.
Case Studies and Research Findings
Research into rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol has yielded several significant findings:
Case Study 1: Enzyme Interaction Studies
A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The stereochemistry was found to be crucial for its inhibitory activity.
Case Study 2: Synthesis of Complex Molecules
Researchers successfully used rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol as a precursor in synthesizing novel pharmaceutical compounds. The reactions were optimized for yield and purity.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
(a) (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
- Structural distinction : The (1R,2R)-enantiomer differs in the spatial arrangement of functional groups, resulting in trans stereochemistry.
- Physicochemical properties : Identical molecular weight (163.22 g/mol) but distinct optical rotation and solubility profiles .
- Applications: Limited commercial availability compared to Compound A, suggesting fewer pharmacological studies .
(b) (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
Functional Group Derivatives
(a) cis-4-(2′-Bromophenyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Structural modification : Bromophenyl substitution at position 4 alters electronic properties and steric bulk.
- Synthetic yield : 68% for this derivative, lower than typical yields for Compound A analogs .
- Reactivity : The bromine atom enables cross-coupling reactions, expanding its use in drug discovery .
(b) 2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
Amino Alcohols with Varied Scaffolds
(a) (R)-2-Amino-2-(m-tolyl)ethanol
- Core difference : Benzene ring replaces the tetrahydronaphthalene system.
- Similarity score : 0.85 (based on structural overlap with Compound A) .
- Pharmacological relevance : Lower steric complexity may reduce target selectivity compared to Compound A .
(b) (R)-(+)-1,1'-Bi-2-naphthol (BINOL)
Data Table: Comparative Overview
| Compound | Molecular Weight (g/mol) | Key Substituents/Modifications | Purity (%) | Key Applications |
|---|---|---|---|---|
| Compound A (rac-(1R,2S)-cis) | 163.22 | None (parent structure) | ≥95 | Pharmacophore development |
| (1R,2R)-Enantiomer | 163.22 | Trans stereochemistry | N/A | Limited studies |
| (1S,2R)-cis-Hydrochloride | 199.68 (HCl salt) | Hydrochloride salt | ≥96 | Chiral synthesis |
| cis-4-(2′-Bromophenyl) derivative | 291.15 | 4-Bromophenyl | N/A | Cross-coupling reactions |
| (R)-2-Amino-2-(m-tolyl)ethanol | 165.23 | m-Tolyl, ethanol backbone | N/A | Structural analogs |
Research Findings and Implications
Biological Activity
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis (CAS No. 7480-36-6) is an organic compound belonging to the class of naphthalenes. Its unique stereochemistry and functional groups make it a significant subject of research in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
| Purity | 95% |
The biological activity of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol is primarily attributed to its interaction with specific enzymes and receptors. The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and potentially modulate enzyme activities. The stereochemistry plays a crucial role in its binding affinity and specificity towards molecular targets.
Enzyme Interactions
Research indicates that rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol can inhibit certain enzymes such as aminopeptidase P (XPNPEP1 and XPNPEP2). This inhibition can lead to reduced degradation of bradykinin, which has implications for anti-hypertensive activities .
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuropharmacological effects by influencing neurotransmitter systems. Its structural similarity to other psychoactive compounds indicates potential interactions with serotonin or dopamine receptors.
Case Studies
Study 1: Inhibition of Aminopeptidase P
In a laboratory setting, rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol was evaluated for its effect on aminopeptidase P activity. The results demonstrated a significant reduction in enzyme activity at concentrations above 50 µM. This suggests its potential utility in managing conditions associated with elevated bradykinin levels .
Study 2: Neurotransmitter Modulation
A study investigating the effects on neurotransmitter release found that rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol could enhance serotonin release in vitro. This effect was linked to the compound's ability to alter membrane fluidity and receptor binding dynamics .
Comparison with Similar Compounds
To better understand the uniqueness of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol's biological activity, it is essential to compare it with similar compounds:
| Compound Name | Mechanism of Action | Key Activity |
|---|---|---|
| rac-(1R,2S)-2-Aminocyclooctane-1-carboxylic acid hydrochloride | Unknown | Potential anti-inflammatory effects |
| rac-(1R,2S)-2-Methylcyclobutan-1-amine hydrochloride | Modulates neurotransmitter release | Antidepressant-like effects |
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps improves yield and stereoselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance amination efficiency, while ethanol or dichloromethane stabilizes intermediates during hydroxylation .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during oxidation steps (e.g., using KMnO₄ or CrO₃) .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reduction | H₂, Pd/C, EtOH, 50°C | 85 | 95 |
| Amination | NH₃, NaBH₄, MeOH, RT | 72 | 90 |
| Hydroxylation | KMnO₄, H₂O, 0°C | 68 | 88 |
What analytical techniques are recommended for characterizing the compound's purity and stereochemical configuration?
Q. Basic Research Focus
- Purity Analysis :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS to confirm molecular weight (m/z 163.22 for [M+H]⁺) .
- Stereochemical Confirmation :
Q. Advanced Consideration :
- Dynamic NMR : To study conformational flexibility of the tetralin ring and hydrogen-bonding interactions between -NH₂ and -OH groups .
How does the stereochemistry of the compound influence its biological activity compared to its enantiomers?
Advanced Research Focus
The (1R,2S) configuration confers distinct interactions with biological targets:
- Enzyme Binding : The cis arrangement of -NH₂ and -OH groups facilitates hydrogen bonding with active sites of monoamine oxidases (MAOs), unlike the trans-enantiomer .
- Pharmacokinetics : The (1R,2S) form shows higher metabolic stability in liver microsome assays due to reduced cytochrome P450 oxidation .
Q. Table 2: Biological Activity Comparison
| Enantiomer | MAO Inhibition (IC₅₀, nM) | Metabolic Half-life (h) |
|---|---|---|
| (1R,2S) cis | 12.3 ± 1.2 | 4.7 |
| (1S,2R) trans | 89.5 ± 6.8 | 1.2 |
Methodological Note : Use enantiomerically pure samples and chiral stationary phases in bioassays to avoid confounding results .
What strategies can resolve contradictions in biological assay data across different studies?
Advanced Research Focus
Contradictions often arise from variations in:
Sample Purity : Impurities ≥5% (e.g., trans-enantiomer contamination) can skew dose-response curves. Validate purity via HPLC and NMR before assays .
Assay Conditions :
- pH Sensitivity : Adjust buffer systems (e.g., phosphate vs. Tris) to mimic physiological environments.
- Redox Interference : Include antioxidants (e.g., ascorbic acid) to prevent compound oxidation during cell-based assays .
Model Systems : Compare results across in vitro (e.g., enzyme kinetics) and in vivo (e.g., rodent neurobehavioral models) platforms to identify system-specific biases .
What methodological considerations are critical for studying the compound's enzyme interactions?
Q. Advanced Research Focus
- Enzyme Kinetics :
- Use Michaelis-Menten assays to determine inhibition constants (Kᵢ) for MAOs or cytochrome P450 isoforms .
- Pre-incubate enzymes with the compound to assess time-dependent inhibition.
- Structural Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with MAO-B, leveraging the cis-configuration’s hydrogen-bonding potential .
- Metabolite Profiling :
- LC-MS/MS to identify oxidation products (e.g., quinone derivatives) and assess metabolic pathways .
Q. Table 3: Key Enzyme Interaction Parameters
| Enzyme | Inhibition Type | Kᵢ (µM) | Mechanism |
|---|---|---|---|
| MAO-A | Competitive | 0.45 | Binds flavin cofactor |
| CYP3A4 | Noncompetitive | 8.2 | Heme iron coordination |
How can researchers address challenges in chiral resolution during synthesis?
Q. Advanced Research Focus
- Chromatographic Methods :
- Preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns for milligram-scale separations .
- Diastereomeric Salt Formation :
- Use (-)-di-p-toluoyl-D-tartaric acid to crystallize the desired enantiomer from racemic mixtures .
- Enzymatic Resolution :
- Lipase-catalyzed acetylation of the hydroxyl group to selectively modify one enantiomer .
Note : Monitor optical rotation ([α]ᴅ²⁵) to confirm enantiomeric excess (≥98% for pharmacological studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
